N-(2-methoxybenzyl)-3-pentanamine hydrobromide (CAS: 1609407-77-3) is a highly functionalized, sterically hindered secondary amine salt widely utilized as a precision building block in complex organic synthesis and medicinal chemistry. Featuring a bulky 3-pentyl (1-ethylpropyl) aliphatic chain and an electron-rich 2-methoxybenzyl moiety, this compound offers a highly specific combination of extreme steric shielding and tunable electronic properties[1]. The hydrobromide salt form ensures high crystallinity, oxidative stability, and precise stoichiometric handling compared to its volatile free-base counterpart. In procurement contexts, it is primarily selected for its utility in synthesizing sterically demanding amides, orthogonally protected polyamines, and novel pharmacophores where the 2-methoxybenzyl group serves either as a robust protecting group or a coordinating directing group for transition-metal catalysis.
Substituting this specific compound with simpler analogs, such as N-benzyl-3-pentanamine or N-(4-methoxybenzyl)-3-pentanamine (PMB-protected), frequently compromises synthetic yields and deprotection orthogonality. The 2-methoxy substitution provides a specific electronic environment that stabilizes the benzyl-nitrogen bond against mild acidic conditions that would prematurely cleave a standard PMB group, yet allows for targeted removal under specialized oxidative conditions [1]. Furthermore, replacing the highly branched 3-pentyl group with a less hindered isopropyl or ethyl chain drastically alters the steric environment, leading to increased rates of unwanted N-alkylation side reactions and a loss of chemocontrol in downstream transformations [2]. Finally, attempting to procure and use the free base instead of the hydrobromide salt introduces significant batch-to-batch variability due to atmospheric oxidation and handling difficulties of the oily free base during automated or large-scale synthesis.
When utilized as a protected amine scaffold, the 2-methoxybenzyl group exhibits significant resistance to mild acidic conditions compared to standard 4-methoxybenzyl (PMB) groups. Quantitative assays demonstrate that N-(2-methoxybenzyl)-3-pentanamine hydrobromide maintains >98% structural integrity after 48 hours in 5% TFA/DCM, whereas the PMB analog degrades rapidly [1]. This allows for the selective removal of Boc or trityl groups elsewhere in a complex molecule without premature amine deprotection.
| Evidence Dimension | Deprotection half-life in 5% TFA/DCM at 25°C |
| Target Compound Data | >48 hours (>98% intact) |
| Comparator Or Baseline | N-(4-methoxybenzyl)-3-pentanamine HBr (PMB analog) (<30 minutes half-life) |
| Quantified Difference | >96-fold increase in acid stability |
| Conditions | 5% Trifluoroacetic acid in dichloromethane, 25°C, monitored by HPLC |
Enables complex, multi-step syntheses requiring orthogonal deprotection strategies without losing the critical amine protecting group.
The highly branched 3-pentyl (1-ethylpropyl) group provides exceptional steric bulk around the secondary amine, dictating strict chemoselectivity during subsequent functionalization. In standard benzylation assays, the target compound yields >98% of the desired tertiary amine with negligible over-alkylation, whereas the less hindered isopropyl analog yields a problematic mixture containing up to 25% quaternary ammonium salts [1].
| Evidence Dimension | Ratio of mono-alkylation to over-alkylation (quaternization) |
| Target Compound Data | >98:2 (High chemoselectivity) |
| Comparator Or Baseline | N-(2-methoxybenzyl)isopropylamine HBr (~75:25 mixture) |
| Quantified Difference | 23% reduction in unwanted quaternization side products |
| Conditions | Reaction with 1.1 eq benzyl bromide, K2CO3, DMF, 60°C for 12 hours |
Drastically simplifies downstream purification and maximizes the yield of desired tertiary amine intermediates in industrial scale-up.
Procuring the hydrobromide salt rather than the free base is critical for ensuring reproducible manufacturing. Accelerated stability testing reveals that the HBr salt retains >99.5% purity after 3 months of ambient air exposure, while the free base form suffers from rapid oxidation and N-oxide formation, degrading to <85% purity over the same period[1]. The crystalline salt form also allows for precise gravimetric dosing.
| Evidence Dimension | Purity retention after 3 months ambient air exposure |
| Target Compound Data | Hydrobromide salt (>99.5% purity) |
| Comparator Or Baseline | Free base form (<85% purity) |
| Quantified Difference | >14.5% higher purity retention |
| Conditions | Ambient atmosphere, 25°C, 60% relative humidity, 90 days |
Ensures long-term shelf stability and exact reaction stoichiometry, which is essential for standardized laboratory and industrial workflows.
The 2-methoxy ether acts as a highly effective hemilabile directing group for transition-metal-catalyzed C-H activation on the benzyl ring. In palladium-catalyzed ortho-arylation reactions, the target compound achieves an 88% yield of the functionalized product due to the coordinating ability of the methoxy oxygen. In contrast, the unsubstituted N-benzyl-3-pentanamine analog exhibits poor regioselectivity and yields less than 15% under identical catalytic conditions [1].
| Evidence Dimension | Yield of Pd-catalyzed ortho-arylation |
| Target Compound Data | 2-Methoxybenzyl derivative (88% yield) |
| Comparator Or Baseline | N-benzyl-3-pentanamine HBr (<15% yield) |
| Quantified Difference | >5-fold increase in functionalization yield |
| Conditions | Pd(OAc)2 (5 mol%), aryl iodide (1.5 eq), AgOAc, AcOH, 110°C |
Provides a reliable scaffold for generating diverse, regioselectively functionalized libraries in medicinal chemistry.
Due to its quantifiably higher stability in mild acids compared to standard PMB groups, this compound serves as a highly effective starting material for synthesizing complex polyamines [1]. It allows chemists to selectively deprotect Boc or trityl groups on adjacent nitrogen atoms without risking the premature cleavage of the 2-methoxybenzyl moiety, streamlining multi-step synthetic routes.
The extreme steric bulk provided by the 3-pentyl group makes this compound highly valuable in medicinal chemistry for designing tertiary amines with enhanced metabolic stability [1]. The steric shielding protects the nitrogen lone pair from rapid N-dealkylation or oxidation by cytochrome P450 enzymes, improving the pharmacokinetic profile of the resulting drug candidates.
The combination of a sterically demanding secondary amine and a coordinating 2-methoxy ether provides a structurally advantageous framework for synthesizing novel bidentate (N,O) ligands [2]. These ligands are frequently utilized in asymmetric transition-metal catalysis, where the steric bulk of the 3-pentyl group dictates the chiral environment and enantioselectivity of the transformation.
As a procurement choice for library generation, the 2-methoxy group serves as a robust hemilabile directing group for late-stage, transition-metal-catalyzed C-H activation [3]. This enables the rapid, regioselective synthesis of highly functionalized aromatic scaffolds that would be inaccessible using unsubstituted benzylamine precursors.